molecular formula C2H3LiO2 B7803477 lithium;acetate

lithium;acetate

Cat. No.: B7803477
M. Wt: 66.0 g/mol
InChI Key: XIXADJRWDQXREU-UHFFFAOYSA-M
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Description

Lithium acetate (LiCH₃COO, C₂H₃LiO₂) is a lithium salt of acetic acid with a molar mass of 65.98 g·mol⁻¹ and a density of 1.26 g/cm³. It is widely used in molecular biology for yeast transformation, DNA/RNA isolation, and electrophoresis due to its ability to permeabilize cell walls and enhance nucleic acid stability . In yeast transformation, lithium acetate facilitates DNA uptake by destabilizing cell membranes, achieving gene targeting fidelity rates exceeding 97% in assays, outperforming spheroplast and electroporation methods . Its low-conductivity buffers also enable rapid gel electrophoresis with minimal Joule heating .

Properties

IUPAC Name

lithium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXADJRWDQXREU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

66.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide monohydrate and glacial acetic acid. The reaction is as follows:

LiOHH2O+CH3COOHCH3COOLi+2H2O\text{LiOH} \cdot \text{H}_2\text{O} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOLi} + 2\text{H}_2\text{O} LiOH⋅H2​O+CH3​COOH→CH3​COOLi+2H2​O

The resulting lithium acetate solution is then concentrated and dried to obtain anhydrous lithium acetate .

Industrial Production Methods: In industrial settings, lithium acetate is produced using similar neutralization reactions. The process involves the use of industrial-grade lithium hydroxide and glacial acetic acid. The reaction mixture is subjected to concentration and drying steps to yield high-purity lithium acetate with minimal water content and impurities .

Types of Reactions:

    Oxidation and Reduction: Lithium acetate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

    Substitution Reactions: Lithium acetate can participate in substitution reactions where the acetate ion is replaced by other anions or functional groups.

    Complexation Reactions: Lithium acetate can form complexes with various organic and inorganic compounds, enhancing its solubility and reactivity.

Common Reagents and Conditions:

    Reagents: Common reagents used in reactions with lithium acetate include acids, bases, and other salts.

    Conditions: Reactions involving lithium acetate are typically carried out under controlled temperature and pH conditions to ensure optimal yields and product purity.

Major Products:

    Lithium Salts: Reactions with other acids can produce different lithium salts.

    Complexes: Formation of lithium complexes with organic ligands or other metal ions.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which lithium acetate exerts its effects is primarily through its chaotropic properties, which disrupt the structure of biomolecules such as DNA, RNA, and proteins. This disruption facilitates processes like DNA transformation in yeast. Additionally, lithium ions can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

Efficacy in Varroa Mite Control

Lithium acetate has been tested alongside other lithium salts (chloride, citrate, sulfate, lactate, carbonate) for systemic acaricidal activity against Varroa destructor mites. Key findings include:

Compound Li⁺ Ions/Molecule Mite Mortality (25 mM) Time to 100% Mortality (Days) Bee Mortality Risk
Lithium acetate 1 100% 3 Low
Lithium citrate 3 100% 3 Low
Lithium chloride 1 100% 4 Low
Lithium sulfate 2 100% 4 High (25 mM)
Lithium lactate 1 100% 4 High (25 mM)

Data sourced from

Lithium citrate demonstrated superior efficacy due to its higher lithium ion density, achieving faster mite elimination at lower concentrations (e.g., 1–25 mM) without increasing bee mortality . Lithium acetate, while effective, is less cost-effective than lithium chloride or citrate .

Solubility and Chemical Reactivity

Lithium acetate exhibits moderate water solubility (~45 g/100 mL at 20°C), making it suitable for aqueous buffers. In contrast, lithium carbonate is poorly soluble (~1.3 g/100 mL), limiting its utility in biological assays. Lithium citrate’s higher solubility (~40 g/100 mL) and trivalent lithium content enhance its acaricidal activity .

Role in Material Science

In sol-gel synthesis of amorphous lithium lanthanum titanate (LLTO) thin films, lithium acetate reacts with titanium isopropoxide via ether elimination, forming iso-propylacetate oligomers. This contrasts with all-alkoxide routes, where oligomer structures differ significantly, affecting film microstructure and ion conductivity .

Scientific Research Applications

Electrochemical Applications

Lithium-Ion Batteries

Lithium acetate is increasingly being utilized in the development of lithium-ion batteries (LIBs). Its role as an electrolyte additive enhances ionic conductivity and overall battery performance. A recent study demonstrated that lithium acetate can be incorporated into electrolyte formulations to improve the electrochemical properties of LIBs. The research indicated that the addition of lithium acetate to ethyl acetate-based electrolytes resulted in improved ionic conductivity and stability under various temperature conditions, making it a promising candidate for next-generation battery technologies .

Parameter Value
Ionic ConductivityIncreased with LiAc addition
Temperature Range260 K to 360 K
Molar RatioEvaluated from 0.485 to 1.643 mol/L

Catalysis in Organic Synthesis

Aldol Reactions

Lithium acetate serves as an effective catalyst in aldol reactions, particularly in organic synthesis. Research has shown that lithium acetate can facilitate aldol reactions between trimethylsilyl enolates and aldehydes in various solvents, yielding high product yields. This catalytic property is attributed to its ability to act as a Lewis base, which enhances reaction rates and product formation under mild conditions .

Reaction Type Solvent Yield (%)
Aldol ReactionAnhydrous DMF80-95
Aldol ReactionDMF with H₂OModerate to High

Pharmaceutical Applications

Drug Formulations and Buffers

In the pharmaceutical industry, lithium acetate is used as a buffer in various formulations, particularly in gel electrophoresis for DNA and RNA analysis. Its ability to maintain pH stability makes it an essential component in laboratory settings. Additionally, lithium acetate is involved in synthesizing pharmaceutical compounds due to its chemical stability and solubility characteristics .

Application Description
Gel ElectrophoresisActs as a buffer for DNA/RNA analysis
Drug FormulationsUsed in stabilizing active ingredients

Molecular Biology

Yeast Transformation Protocols

Lithium acetate is crucial in yeast molecular biology, particularly for gene transformation techniques. The protocol developed by Schiestl and Gietz utilizes lithium acetate to enhance the uptake of DNA by yeast cells, facilitating efficient cloning and genetic manipulation. This method has been shown to increase transformation efficiency significantly, allowing for the successful integration of multiple DNA molecules into yeast cells .

Transformation Method Efficiency Increase (%)
Standard ProtocolBaseline
Lithium Acetate Protocol300% increase

Chemical Reactions Analysis

Biginelli Multicomponent Reactions

Lithium acetate serves as an efficient catalyst for synthesizing dihydropyrimidinones (DHPMs) via the Biginelli reaction. Key findings include:

  • Optimal Solvent : Tetrahydrofuran (THF) achieves 68% yield in 6 hours, while acetonitrile yields 73% in 3 hours .

  • Substrate Scope : Reactions with substituted benzaldehydes (e.g., 4-Cl, 4-OCH₃) and thiourea derivatives yield DHPMs with melting points between 161–248°C .

EntryCatalystSolventTime (h)Yield (%)
5LiOAcEtOH463
6LiOAcCH₃CN373
7LiOAcTHF668

Industrial Carbonylation Processes

Lithium acetate is critical in methanol carbonylation for acetic acid production. Reaction parameters include :

  • Catalyst System : Rhodium catalyst (800–3,000 ppm), methyl iodide (4–13.9 wt%), and LiOAc (0.3–0.7 wt%).

  • Reaction Conditions :

    • Temperature: 150–250°C

    • Pressure: 15–40 atm

    • H₂O content: 0.1–3.1 wt%

Maintaining LiOAc concentrations below 0.7 wt% suppresses hydrogen iodide (HI) formation, minimizing corrosion and byproducts .

Electrolyte Formulations

In water-in-salt electrolytes, lithium acetate exhibits:

  • Stability Window : Up to 3.5 V on glassy carbon electrodes .

  • Redox Kinetics : Ferricyanide diffusion coefficients drop by 4 orders of magnitude in concentrated LiOAc/KOAc mixtures due to increased viscosity .

Sustainable Production

A bipolar membrane electrodialysis method converts Li₂SO₄ and CH₃COOH into high-purity LiCH₃COO (SO₄²⁻ < 0.075% wt) .

Li₂SO₄+2CH₃COOH2LiCH₃COO+H₂SO₄\text{Li₂SO₄} + 2\text{CH₃COOH} \rightarrow 2\text{LiCH₃COO} + \text{H₂SO₄}

DNA/RNA Electrophoresis

LiOAc-based buffers enable high-voltage gel electrophoresis (5–30 V/cm) with reduced Joule heating compared to TAE buffers .

Yeast Transformation

LiOAc permeabilizes yeast cell walls via chaotropic effects, denaturing DNA/proteins to facilitate plasmid uptake .

Thermal Decomposition

Upon heating, lithium acetate dehydrates and decomposes:

LiCH₃COO2H₂OLiCH₃COOLi₂O+CO₂+CH₃COCH₃\text{LiCH₃COO} \cdot 2\text{H₂O} \rightarrow \text{LiCH₃COO} \rightarrow \text{Li₂O} + \text{CO₂} + \text{CH₃COCH₃}

ESR studies on irradiated LiOAc·2H₂O crystals reveal OH radical generation, with g-tensor values of (2.0038, 2.0071, 2.0457) .

Q & A

Q. What are the primary research applications of lithium acetate in molecular biology?

Lithium acetate (LiOAc) is widely used as a buffer in DNA/RNA gel electrophoresis due to its ability to stabilize nucleic acids and facilitate migration . It is also critical in yeast transformation protocols, where it neutralizes DNA negative charges and enhances plasmid uptake via PEG-mediated membrane permeabilization .

Q. How does lithium acetate function as a buffer in gel electrophoresis?

In gel electrophoresis, lithium acetate maintains a stable pH and ionic strength, preventing nucleic acid degradation. Its low conductivity reduces Joule heating, enabling faster DNA/RNA separation compared to traditional buffers like Tris-acetate-EDTA (TAE) .

Q. What are the solubility characteristics of lithium acetate in aqueous solutions?

Lithium acetate exhibits high solubility in water (≈300 g/L at 20°C), with solubility increasing at elevated temperatures. This property makes it suitable for preparing concentrated stock solutions for biochemical assays. Anhydrous and dihydrate forms differ slightly in solubility due to hydration effects .

Q. What are the key considerations when preparing lithium acetate solutions for DNA/RNA electrophoresis?

  • Use ultrapure water to avoid ionic contaminants.
  • Dissolve LiOAc at 50–60°C to accelerate hydration.
  • Filter-sterilize the solution (0.22 µm) to remove particulates.
  • Verify pH (7.0–7.5) using a calibrated meter to ensure buffer consistency .

Advanced Research Questions

Q. How can researchers optimize lithium acetate concentrations in yeast transformation protocols?

  • Concentration Gradient Testing : Vary LiOAc (50–200 mM) in TE buffer to identify optimal plasmid uptake efficiency.
  • PEG Molecular Weight : Test PEG 3350 vs. 4000 for membrane permeabilization.
  • Heat Shock Duration : Adjust 42°C exposure (10–30 minutes) to balance cell viability and transformation efficiency.
  • Validate with β-galactosidase assays or colony PCR .

Q. What analytical techniques are used to study lithium acetate's interactions with biological macromolecules?

  • X-ray Absorption Spectroscopy (XAS) : Reveals preferential binding between Li⁺ and carboxylate groups in acetate, as shown by K-edge shifts in XAS spectra .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry with proteins or nucleic acids.
  • Dynamic Light Scattering (DLS) : Assesses LiOAc-induced changes in macromolecular aggregation .

Q. How do contradictory findings regarding lithium acetate's role in cation-anion interactions inform methodologies?

Discrepancies in cation-anion binding studies (e.g., Li⁺ vs. Na⁺/K⁺ interactions) necessitate:

  • Controlled Ionic Strength : Use chelators (e.g., EDTA) to isolate Li⁺ effects.
  • Cross-Validation : Compare data from XAS, NMR, and computational simulations.
  • Statistical Meta-Analysis : Pool results from independent studies to identify consensus mechanisms .

Q. What strategies validate the purity and consistency of lithium acetate in experiments?

  • ICP-MS : Detects trace cations (e.g., Na⁺, Ca²⁺) at ≤0.005% levels .
  • Ion Chromatography : Measures sulfate (≤0.05%) and chloride (≤0.5%) impurities .
  • Karl Fischer Titration : Quantifies residual water in anhydrous LiOAc batches .

Q. How does the choice between anhydrous and dihydrate LiOAc affect polymer synthesis outcomes?

  • Anhydrous LiOAc : Preferred in moisture-sensitive reactions (e.g., polyesterification) to prevent hydrolysis.
  • Dihydrate LiOAc : Used in aqueous-phase catalysis (e.g., cellulose acetylation) for controlled hydration.
  • Calorimetry (DSC) can assess thermal stability differences (melting point: 283°C vs. 58°C decomposition) .

Q. How should researchers address variability in lithium acetate-based protocol reproducibility?

  • Standardized Reagent Batches : Source LiOAc from certified suppliers (e.g., Sigma-Aldrich BioXtra grade).
  • Inter-Lab Comparisons : Share raw data via platforms like Zenodo to identify protocol deviations.
  • Robustness Testing : Introduce intentional variables (e.g., pH ±0.2, temperature ±2°C) to assess tolerance ranges .

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